molecular formula C11H10BrNO3 B1414630 Ethyl 4-bromo-2-cyano-6-methoxybenzoate CAS No. 1807080-84-7

Ethyl 4-bromo-2-cyano-6-methoxybenzoate

Cat. No.: B1414630
CAS No.: 1807080-84-7
M. Wt: 284.11 g/mol
InChI Key: HHEXSZXHVWMMPW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring bromo, cyano, and methoxy functional groups at positions 4, 2, and 6, respectively. The bromo and cyano groups enable diverse reactivity, such as nucleophilic substitutions or cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic ring.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(12)5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXSZXHVWMMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-methoxybenzoate typically involves the esterification of 4-bromo-2-cyano-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-bromo-2-cyano-6-methoxybenzoic acid+ethanolH2SO4Ethyl 4-bromo-2-cyano-6-methoxybenzoate+H2O\text{4-bromo-2-cyano-6-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-bromo-2-cyano-6-methoxybenzoic acid+ethanolH2​SO4​​Ethyl 4-bromo-2-cyano-6-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Hydrolysis: 4-bromo-2-cyano-6-methoxybenzoic acid.

    Reduction: Ethyl 4-amino-2-cyano-6-methoxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate (CAS 1807116-32-0)
  • Substituents: Bromo (position 2), cyano (position 6), difluoromethyl (position 4) .
  • Key Differences: The difluoromethyl group at position 4 introduces strong electron-withdrawing effects compared to the methoxy group in the target compound, altering reactivity in electrophilic aromatic substitution. Molecular weight: $ C{11}H{8}BrF{2}NO{2} $ (higher due to fluorine substituents) vs. $ C{11}H{10}BrNO_{3} $ for the target compound. Applications: Fluorinated analogs are often prioritized in drug discovery for enhanced metabolic stability .
Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate (CAS 99859-57-1)
  • Substituents : Bromo (position 3), bromomethyl (position 2), hydroxy (position 6), methoxy (position 4) .
  • Key Differences: The hydroxy group at position 6 increases acidity (pKa ~10) compared to the methoxy group in the target compound, making it prone to ester hydrolysis under basic conditions. Molecular weight: $ C{11}H{12}Br{2}O{4} $ (higher due to dual bromine atoms) .
Ethyl 2-Hydroxy-4/6-Methoxybenzoates (Compounds 4 and 5)
  • Substituents : Hydroxy (position 2), methoxy (positions 4 or 6) .
  • Key Differences: Lack of bromo and cyano groups reduces electrophilic reactivity, limiting utility in cross-coupling reactions. Salicylate structure (hydroxy + ester) enables chelation with metals, a property absent in the target compound .

Physical and Chemical Properties

Property Ethyl 4-Bromo-2-Cyano-6-Methoxybenzoate Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate
Molecular Formula $ C{11}H{10}BrNO_{3} $ $ C{11}H{8}BrF{2}NO{2} $ $ C{11}H{12}Br{2}O{4} $
Key Functional Groups Br, CN, OMe Br, CN, CF₂H Br, BrCH₂, OH, OMe
Reactivity Highlights Suzuki coupling, nitrile hydrolysis Fluorine-specific reactions (e.g., SNAr) Ester hydrolysis, alkylation
Solubility Moderate in polar aprotic solvents Lower solubility due to CF₂H High solubility in basic aqueous media

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-methoxybenzoate
Reactant of Route 2
Ethyl 4-bromo-2-cyano-6-methoxybenzoate

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